molecular formula C20H22FN3O B2408973 N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide CAS No. 478079-64-0

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide

Cat. No. B2408973
CAS RN: 478079-64-0
M. Wt: 339.414
InChI Key: MUFMIXGNRSOIJM-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a cyclopropane derivative that exhibits interesting pharmacological properties, making it a promising candidate for further research.

Scientific Research Applications

Antimicrobial Applications

  • N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide derivatives have been explored for their potential antimicrobial properties. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and tested their antifungal and antibacterial activities. They found significant antimicrobial potential in these compounds, highlighting their potential use in treating bacterial and fungal infections (Patel & Patel, 2010).

Synthesis of Novel Compounds

  • There has been a focus on synthesizing new derivatives of N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide for various applications. For example, Haufe et al. (2002) investigated the synthesis of monofluorinated cyclopropanecarboxylates, including some derivatives with potential medicinal applications (Haufe et al., 2002).

Receptor Studies

  • Lang et al. (1999) developed fluorine-18-labeled 5-HT1A antagonists, including derivatives of N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide, for receptor imaging studies. This research offers insight into the potential use of these compounds in studying receptor distributions and dynamics (Lang et al., 1999).

properties

IUPAC Name

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O/c21-18-14-16(22-20(25)15-6-7-15)8-9-19(18)24-12-10-23(11-13-24)17-4-2-1-3-5-17/h1-5,8-9,14-15H,6-7,10-13H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFMIXGNRSOIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide

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